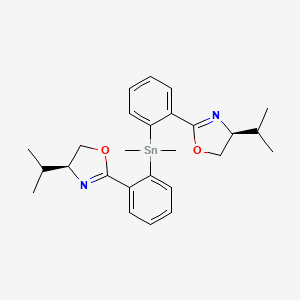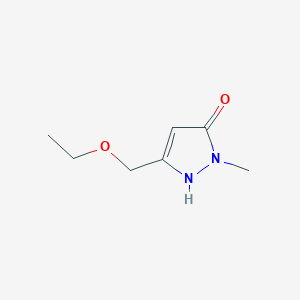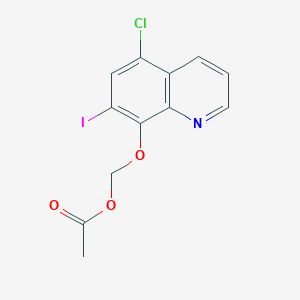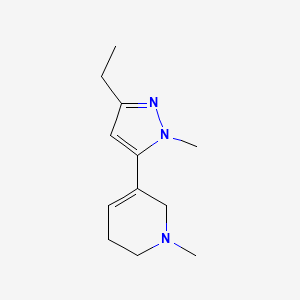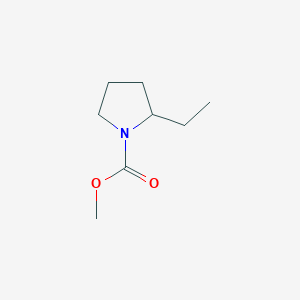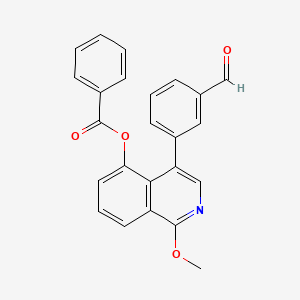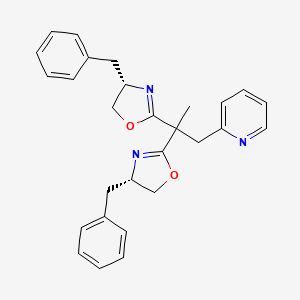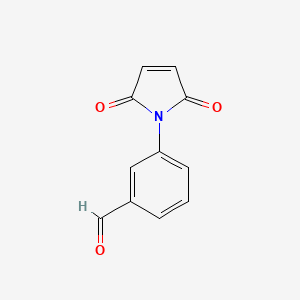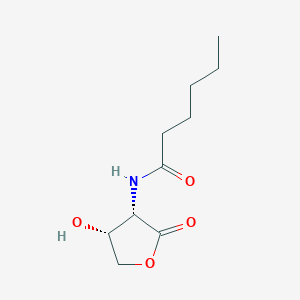![molecular formula C12H17NO2 B12889683 [5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol CAS No. 89724-37-8](/img/structure/B12889683.png)
[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a cyclohexene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol typically involves the formation of the oxazole ring followed by the introduction of the cyclohexene moiety. One common synthetic route includes the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted oxazole compounds.
科学研究应用
Chemistry
In chemistry, (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of oxazole derivatives with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive compounds, and derivatives of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol may exhibit interesting pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
作用机制
The mechanism of action of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to proteins or nucleic acids. The cyclohexene moiety adds hydrophobic character, potentially affecting the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole: Lacks the hydroxyl group, making it less polar.
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)ethanol: Has an ethyl group instead of a hydroxyl group, affecting its reactivity and solubility.
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)amine: Contains an amine group, which can participate in different types of chemical reactions.
Uniqueness
The presence of both the oxazole ring and the cyclohexene moiety in (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol makes it unique. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
CAS 编号 |
89724-37-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
[5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h3-4,14H,5-8H2,1-2H3 |
InChI 键 |
PTYHASXSWHMTML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2(CCC=CC2)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


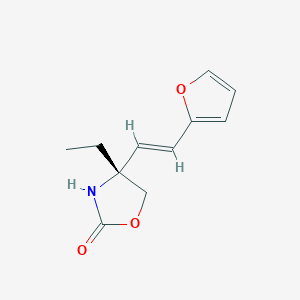

![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
